molecular formula C12H18ClNO3S B2595583 N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide CAS No. 1788560-06-4

N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide

Cat. No. B2595583
CAS RN: 1788560-06-4
M. Wt: 291.79
InChI Key: AEKJMVNDLLCPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines . A green method was presented for the synthesis of coumarin bis sulfonamides, starting from 2-amino thiazole, aniline, and 4-methoxy aniline .

Scientific Research Applications

Chemical Synthesis and Reagent Application

N-Chloro-N-methoxybenzenesulfonamide A Chlorinating Reagent

: A study by Xiao-Qiu Pu et al. (2016) introduces a chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, which shows high reactivity and efficiency in chlorinating various compounds, including phenols, anisoles, and aromatic amines. This suggests potential use in synthetic chemistry for introducing chloro groups into organic molecules, which could be relevant for derivatives like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide (Xiao-Qiu Pu et al., 2016).

Environmental Implications and Metabolism

Reductive Dechlorination of Methoxychlor : A study by Y. Yim et al. (2008) explored the metabolic fate of methoxychlor, a compound with structural similarities to chlorophenyl derivatives, in the human intestinal gut, demonstrating the potential of certain bacteria to transform environmentally relevant compounds. This research can provide insights into the biodegradation or transformation pathways of compounds like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide in biological systems (Y. Yim et al., 2008).

Potential Therapeutic Applications

SB-399885 as a 5-HT6 Receptor Antagonist : Research on SB-399885, a compound with sulfonamide functionality, demonstrated its potential as a 5-HT6 receptor antagonist with cognitive-enhancing properties. This suggests that sulfonamide derivatives, depending on their structure, might have applications in developing therapeutic agents targeting neurological pathways (W. Hirst et al., 2006).

Synthetic Methodologies and Chemical Properties

Preparation of Secondary Amines : A study by Wataru Kurosawa et al. (2003) on synthesizing secondary amines from primary amines using 2-Nitrobenzenesulfonamides provides a foundation for understanding the chemical reactions and methodologies that could potentially apply to manipulating compounds like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide. This work illustrates the versatility of sulfonamide groups in synthetic organic chemistry (Wataru Kurosawa et al., 2003).

Future Directions

The future directions in the research of sulfonamides could involve the synthesis of new derivatives with improved properties. For instance, the new findings from a structure-activity relationship (SAR) study of naphthalene sulfonamides opened new directions for advanced leishmaniasis treatment .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJMVNDLLCPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.